6-(Trifluoromethyl)quinoxaline

Vue d'ensemble

Description

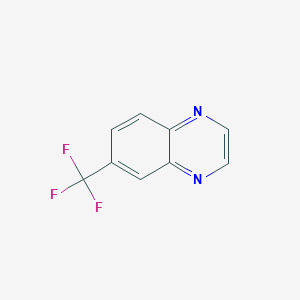

6-(Trifluoromethyl)quinoxaline is a heterocyclic compound characterized by the presence of a quinoxaline ring substituted with a trifluoromethyl group at the sixth position. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing nature of the trifluoromethyl group. Quinoxaline derivatives, including this compound, have garnered significant interest due to their applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)quinoxaline typically involves the condensation of o-phenylenediamine with a trifluoromethyl-substituted 1,2-dicarbonyl compound. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents and desired yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of transition-metal-free catalysis has also been explored to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: 6-(Trifluoromethyl)quinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have different biological activities.

Reduction: Reduction reactions can convert the quinoxaline ring to more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

Applications De Recherche Scientifique

Antimycobacterial Activity

One of the most notable applications of 6-(trifluoromethyl)quinoxaline is its effectiveness against Mycobacterium tuberculosis . Studies have shown that derivatives of this compound exhibit potent antitubercular activity. For instance, the compound this compound-2-carboxylic acid has been identified as effective against both extracellular and intracellular strains of M. tuberculosis, demonstrating a mechanism of action that inhibits the enzyme DprE1, crucial for bacterial cell wall synthesis .

Case Study: Ty38c Derivative

- Structure : 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid

- Activity : Exhibited significant bactericidal activity with MIC values indicating strong efficacy against various strains of M. tuberculosis.

- Mechanism : The compound's effectiveness is attributed to its ability to bind to the active site of DprE1, inhibiting its function and leading to bacterial death .

Antiviral Properties

Research has also indicated that quinoxaline derivatives, including those with trifluoromethyl substitutions, possess antiviral properties. These compounds have been shown to inhibit the replication of viruses such as HSV-1 and cytomegalovirus through mechanisms involving DNA binding and interference with viral replication processes .

Research Findings

- Quinoxaline derivatives demonstrated varying levels of antiviral activity depending on their structural modifications, with specific side chains enhancing their efficacy against different viral targets .

Anticancer Applications

The quinoxaline scaffold is recognized for its potential in cancer therapy. Compounds incorporating the trifluoromethyl group have been studied for their ability to induce apoptosis in cancer cells, making them candidates for further development in oncology .

Herbicidal Activity

Beyond medicinal applications, this compound derivatives have shown promise in agricultural chemistry as herbicides. These compounds effectively target gramineous weeds while exhibiting low phytotoxicity towards broadleaf crops, making them suitable for selective weed management strategies in various agricultural settings .

Case Study: Herbicidal Efficacy

- The herbicidal properties were evaluated against a range of weeds, confirming the effectiveness of these derivatives in controlling unwanted vegetation without harming crop yields .

Electron Transport Materials

In materials science, quinoxaline-based compounds are being explored as electron transport materials in organic electronics. Their unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Research Insights

- Studies highlight the potential for these materials to improve charge transport efficiency and device performance in electronic applications .

Summary Table of Applications

| Application Area | Compound Example | Key Findings |

|---|---|---|

| Antimycobacterial | Ty38c (this compound derivative) | Effective against M. tuberculosis; DprE1 inhibitor |

| Antiviral | Various quinoxaline derivatives | Inhibit HSV-1 and cytomegalovirus replication |

| Anticancer | Trifluoromethyl-substituted quinoxalines | Induce apoptosis in cancer cells |

| Herbicidal | Quinoxaline derivatives | Selectively control gramineous weeds |

| Electron Transport | Quinoxaline-based materials | Enhanced charge transport in OLEDs/OPVs |

Mécanisme D'action

The mechanism of action of 6-(Trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and leading to various biological effects.

Pathways Involved: It can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell damage.

Comparaison Avec Des Composés Similaires

- 2,3-Bis(4-methoxyphenyl)-6-(trifluoromethyl)quinoxaline

- 2,3-Bis((E)-4-methoxystryryl)-6-(trifluoromethyl)quinoxaline

- 6-Cyanoquinoxaline

Uniqueness: 6-(Trifluoromethyl)quinoxaline is unique due to the presence of the trifluoromethyl group, which significantly enhances its electron-withdrawing properties. This makes it more reactive in certain chemical reactions and gives it distinct biological activities compared to other quinoxaline derivatives .

Activité Biologique

6-(Trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 228.13 g/mol. The trifluoromethyl group significantly influences its chemical properties, enhancing lipophilicity and metabolic stability, which are advantageous for drug development.

Anticancer Activity

Mechanisms of Action

Research indicates that the anticancer activity of quinoxaline derivatives, including this compound, is largely dependent on their substituents. The presence of the trifluoromethyl group has been linked to increased cytotoxicity against various cancer cell lines. For instance, studies have shown that certain derivatives exhibit IC50 values ranging from 0.29 to 0.90 µM against tumor cell lines such as HepG2 and Caco-2, comparable to established chemotherapeutics like doxorubicin .

Case Studies

- Antitumor Activity : A study demonstrated that this compound derivatives exhibited significant growth inhibition in A431 human epidermoid carcinoma cells, with IC50 values indicating potent activity .

- Structure-Activity Relationships : The SAR studies revealed that modifications at the carbonyl group position can enhance biological activity, with specific derivatives showing improved efficacy against liver carcinoma cell lines .

Antiviral Properties

The antiviral activity of quinoxaline derivatives has been explored extensively, particularly against hepatitis C virus (HCV). Compounds featuring the trifluoromethyl group have shown promising results in inhibiting HCV replication.

Research Findings

In one study, compounds with a 3-(trifluoromethyl)-quinoxaline moiety demonstrated EC50 values as low as 0.9 nM against wild-type HCV, indicating strong antiviral potency . Additionally, these compounds maintained effective profiles against various resistant strains of HCV, suggesting their potential as lead candidates for therapeutic development.

Antimycobacterial Activity

Recent studies have highlighted the potential of quinoxaline derivatives in combating Mycobacterium tuberculosis. Certain derivatives have shown encouraging results in inhibiting mycobacterial growth, warranting further investigation into their mechanisms and efficacy .

Summary of Biological Activities

| Activity Type | IC50/EC50 Values | Target/Cell Line | Notes |

|---|---|---|---|

| Antitumor | 0.29 - 0.90 µM | HepG2, Caco-2 | Comparable to doxorubicin |

| Antiviral | 0.9 nM | Hepatitis C Virus | Effective against resistant strains |

| Antimycobacterial | Not specified | Mycobacterium tuberculosis | Promising candidates for further research |

Propriétés

IUPAC Name |

6-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2/c10-9(11,12)6-1-2-7-8(5-6)14-4-3-13-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVMFWYKYYDTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385097 | |

| Record name | 6-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41959-33-5 | |

| Record name | 6-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.